molecular formula C12H12N2O B15325752 5-(4-Methylphenyl)furan-2-carboximidamide CAS No. 88649-47-2

5-(4-Methylphenyl)furan-2-carboximidamide

Cat. No.: B15325752
CAS No.: 88649-47-2
M. Wt: 200.24 g/mol
InChI Key: PSFWPDFFLBRDRQ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)furan-2-carboximidamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of furan, characterized by the presence of a 4-methylphenyl group attached to the furan ring at the 5-position and a carboximidamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)furan-2-carboximidamide typically involves the reaction of 5-(4-methylphenyl)furan-2-carboxylic acid with appropriate reagents to introduce the carboximidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with ammonia or an amine to form the carboximidamide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)furan-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the carboximidamide group.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

5-(4-Methylphenyl)furan-2-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)furan-2-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)furan-2-carboximidamide is unique due to the presence of both the 4-methylphenyl group and the carboximidamide group, which confer specific chemical and biological properties.

Biological Activity

5-(4-Methylphenyl)furan-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a furan ring substituted with a 4-methylphenyl group and an imidamide functional group, belongs to the broader class of carboximidamides known for diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. The structure includes a furan ring, which contributes to its aromatic properties, and the carboximidamide group enhances its reactivity with biological targets. The presence of the methyl group on the phenyl ring may influence its solubility and reactivity, making it a candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the furan ring.
  • Introduction of the 4-methylphenyl substituent.
  • Addition of the carboximidamide functional group.

These steps can vary based on the specific reagents and conditions used in the synthesis process.

Biological Activity

Research into the biological activity of this compound indicates several promising applications:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, suggesting potential for development as antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of carboximidamides has been documented, with certain derivatives showing effectiveness in inhibiting pro-inflammatory cytokine production. This suggests that this compound may also possess similar anti-inflammatory effects, warranting further investigation .

Anticancer Potential

The structural characteristics of this compound may confer anticancer properties. Compounds with similar furan and phenyl structures have been explored for their ability to inhibit tumor growth and angiogenesis in various cancer models .

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds related to this compound:

  • Antimicrobial Evaluation : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli using broth microdilution methods, revealing significant inhibition rates for certain analogs .
  • In Vivo Studies : In vivo studies have demonstrated that related compounds can effectively inhibit tumor growth in mouse models, suggesting that this compound may have similar capabilities .
  • Mechanistic Insights : Research into the mechanism of action for structurally related compounds has provided insights into their pharmacodynamics, including interactions with specific biological pathways involved in inflammation and cancer progression .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Biological Activities
This compound Furan ring with 4-methylphenyl groupPotential antimicrobial and anticancer properties
2-(4-Methylphenyl)-3-furoic acid Furan ring with carboxylic acidStrong anti-inflammatory properties
5-(Phenyl)furan-2-carboximidamide Furan ring with phenyl substituentKnown for antimicrobial activity
5-(3-Chlorophenyl)furan-2-carboximidamide Furan ring with chlorophenyl groupPotential anticancer properties due to halogenation

Properties

CAS No.

88649-47-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(4-methylphenyl)furan-2-carboximidamide

InChI

InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H3,13,14)

InChI Key

PSFWPDFFLBRDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N

Origin of Product

United States

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